molecular formula C11H15NO B3045319 N-CYCLOPENTYL-m-AMINOPHENOL CAS No. 104903-49-3

N-CYCLOPENTYL-m-AMINOPHENOL

Cat. No.: B3045319
CAS No.: 104903-49-3
M. Wt: 177.24 g/mol
InChI Key: YCRGIOIOENCYMG-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-m-AMINOPHENOL (IUPAC name: phenol, 3-cyclopentylamino-) is a synthetic aromatic compound characterized by a phenol backbone substituted with an amino group at the meta position, which is further modified with a cyclopentyl moiety. According to regulatory documentation, it is classified under the International Nomenclature of Cosmetic Ingredients (INCI) as an additive in cosmetic formulations, primarily within perfumes and aromatic raw materials . The cyclopentyl group confers lipophilicity, which may influence its solubility and compatibility in oil-based cosmetic systems.

Properties

IUPAC Name

3-(cyclopentylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-7-3-6-10(8-11)12-9-4-1-2-5-9/h3,6-9,12-13H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRGIOIOENCYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146820
Record name N-Cyclopentyl-m-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104903-49-3
Record name N-Cyclopentyl-m-aminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104903493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclopentyl-m-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOPENTYL-M-AMINOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4I01LKV89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopentyl-m-aminophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of cyclopentylamine with m-nitrophenol under specific conditions to yield the desired aminophenol derivative. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-m-aminophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other derivatives that have significant applications in different industries .

Scientific Research Applications

Hair Coloring

One of the primary applications of N-Cyclopentyl-m-aminophenol is in hair dye formulations. It serves as a dye intermediate that can enhance color intensity and longevity while minimizing damage to hair.

Key Findings:

  • Dye Precursor : It is used in oxidative hair dye formulations, where it reacts with other components to produce a stable color upon application. The compound's structure allows it to efficiently penetrate the hair shaft, leading to improved color uptake and retention .
  • Safety Profile : Studies have indicated that this compound has a favorable safety profile when used in cosmetic products, aligning with regulatory standards for skin sensitization and irritation .
Application AreaDescriptionBenefits
Hair DyeingUsed as an intermediate in oxidative dye formulationsEnhanced color longevity and reduced hair damage

Potential Therapeutic Uses

While primarily recognized for its cosmetic applications, this compound may also have potential therapeutic uses, particularly in dermatology.

Research Insights:

  • Skin Sensitization Studies : Research conducted on related aminophenol derivatives has explored their effects on skin sensitization, suggesting that this compound could be evaluated for its efficacy and safety as a topical agent .
  • Allergic Reactions : The compound's behavior in skin absorption studies indicates that it may be less likely to cause allergic reactions compared to other aminophenols, making it a candidate for further investigation in dermatological formulations .
Application AreaDescriptionBenefits
DermatologyInvestigated for use in topical formulationsPotentially lower risk of allergic reactions

Case Study 1: Hair Dye Formulation Efficacy

A study evaluated the efficacy of hair dyes containing this compound compared to traditional formulations. Results demonstrated that formulations with this compound provided deeper color penetration and longer-lasting results without significant scalp irritation.

Case Study 2: Skin Absorption Research

In a controlled study assessing skin absorption rates of various aminophenols, this compound showed a lower absorption rate than para-phenylenediamine (PPD), suggesting its potential as a safer alternative in hair dyes and topical applications.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-m-aminophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Key Differences :

  • Solubility : The acetyl group enhances polarity, likely increasing water solubility relative to the lipophilic cyclopentyl variant.
  • Stability : Acetylation may improve oxidative stability due to reduced amine reactivity.
  • Applications: While this compound is cosmetic-focused, N-Acetyl-m-aminophenol’s applications remain undefined in the available evidence, though it may serve as an intermediate in organic synthesis .

N,N-Diethyl-m-aminophenol

Structure and Function: N,N-Diethyl-m-aminophenol features two ethyl groups attached to the amino nitrogen, forming a tertiary amine. This structural modification increases electron density at the nitrogen atom, enhancing basicity.

Key Differences :

  • Basicity: The diethyl groups render the amino group more basic than both the cyclopentyl and acetyl derivatives, influencing protonation states under physiological conditions.
  • Applications: Unlike the cosmetic-focused this compound, this compound is explored for therapeutic uses, possibly due to improved membrane permeability from its lipophilic ethyl groups .

Aminoalkoxyphenyl Compounds (TLR7 Agonists)

While structurally distinct from this compound, these compounds share a meta-substituted phenol core, underscoring the pharmacological significance of substituent choice.

Key Differences :

  • Bioactivity: Alkoxy groups (e.g., methoxy) in TLR7 agonists enhance receptor binding affinity, whereas the cyclopentyl group in this compound prioritizes formulation compatibility over bioactivity .
  • Target Applications: TLR7 agonists are designed for drug development, contrasting with the cosmetic-additive role of this compound .

Data Table: Comparative Analysis of m-Aminophenol Derivatives

Compound Substituent Molecular Weight (g/mol) Solubility (Inferred) Primary Application Safety Considerations
This compound Cyclopentylamino 177.24 Lipophilic Cosmetic additives Likely compliant with dermal use standards
N-Acetyl-m-aminophenol Acetylamino 151.16 Moderate polarity Industrial intermediates Limited data; requires handling precautions
N,N-Diethyl-m-aminophenol Diethylamino 165.23 Low water solubility Pharmaceutical research Potential toxicity in bioactive contexts

Research Findings and Discussion

  • Substituent Impact : Bulky, lipophilic groups (e.g., cyclopentyl) enhance compatibility with cosmetic matrices, while polar or bioactive substituents (e.g., acetyl, diethyl) shift applications toward synthesis or therapeutics .
  • Stability and Reactivity : Acetylation reduces amine reactivity, favoring stability, whereas tertiary amines (e.g., diethyl) may exhibit greater metabolic activity in biological systems .
  • Gaps in Evidence : Direct comparative studies on physicochemical properties (e.g., logP, pKa) are absent in the provided sources, necessitating further experimental validation.

Biological Activity

N-Cyclopentyl-m-aminophenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties.

Chemical Structure and Synthesis

This compound is characterized by a cyclopentyl group attached to the nitrogen of the m-aminophenol structure. This configuration is believed to influence its biological activity significantly. The synthesis typically involves standard organic reactions, including amination and cyclization processes.

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor of certain enzymes or receptors, which can lead to therapeutic effects in different disease models.

Key Activities:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research has shown that it can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : this compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study evaluated the antioxidant properties using DPPH and ABTS assays, showing that this compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants .
  • Anti-inflammatory Activity :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines (TNF-α, IL-6) .
  • Cytotoxicity Studies :
    • A series of cytotoxicity assays on various cancer cell lines (e.g., A549 lung cancer cells) indicated that the compound exhibited IC50 values ranging from 5 to 15 µM, suggesting potent anticancer properties .
    • Table 1 summarizes the cytotoxic effects observed across different cell lines:
Cell LineIC50 (µM)
A54910
DU14512
MCF78
HeLa15

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and metabolism rates, with a half-life conducive for therapeutic use. However, further toxicological assessments are necessary to establish safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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